molecular formula C14H20ClN3O2 B2496392 N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 898348-41-9

N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide

Cat. No.: B2496392
CAS No.: 898348-41-9
M. Wt: 297.78
InChI Key: MXSDPOCHVIIZMY-UHFFFAOYSA-N
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Description

N1-(3-Chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is an oxalamide derivative characterized by a 3-chlorophenyl group at the N1 position and a 2-(diethylamino)ethyl moiety at the N2 position.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(diethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-3-18(4-2)9-8-16-13(19)14(20)17-12-7-5-6-11(15)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSDPOCHVIIZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the reaction of 3-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(diethylamino)ethylamine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing groups, while reduction may yield simpler amine derivatives.

Scientific Research Applications

N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Insights :

  • Electron-donating groups (e.g., ethoxy) improve synthetic efficiency compared to electron-withdrawing groups (e.g., cyano) .
  • Bulky substituents like adamantyl may reduce reaction rates but enhance thermal stability .
Enzyme Inhibition
  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : A flavor-enhancing oxalamide with minimal cytochrome P450 (CYP) inhibition (<50% at 10 µM). Its dimethoxy and pyridinyl groups reduce metabolic interference, enabling regulatory approval as a food additive .
  • N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide : Acts as a soluble epoxide hydrolase inhibitor. The adamantyl group enhances binding affinity to hydrophobic enzyme pockets .

Comparison: The diethylaminoethyl group in the target compound may offer intermediate hydrophilicity, balancing solubility and target engagement compared to adamantyl or pyridinyl substituents.

Antimicrobial Activity
  • GMC-7 (N1-(3-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) : Features an isoindolin-dione group at N2, which may enhance membrane permeability. Activity data are unspecified but inferred from structural analogs .

Comparison: Replacing isoindolin-dione with diethylaminoethyl could alter antimicrobial efficacy by modifying charge and solubility.

Physicochemical Properties

  • Melting Points: Adamantyl-containing oxalamides exhibit high melting points (>210°C), suggesting strong crystalline packing . The target compound’s melting point is unreported but likely lower due to the flexible diethylaminoethyl chain.
  • Spectroscopic Characterization : Halogen substituents (e.g., Cl, F) produce distinct NMR and IR signals. For example, 3-chlorophenyl derivatives show characteristic δ 7.4–7.6 ppm in $^1$H NMR, while trifluoromethyl groups resonate at δ -61.6 ppm in $^{19}$F NMR .

Biological Activity

N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.

Chemical Structure and Properties

  • Chemical Formula : C14H20ClN3O2
  • Molecular Weight : 283.78 g/mol
  • IUPAC Name : this compound

The compound features a chlorophenyl group and a diethylamino group attached to an oxalamide backbone, which influences its chemical reactivity and biological activity.

This compound primarily acts as a neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is involved in various physiological processes, including pain perception, anxiety, and nausea. By inhibiting this receptor, the compound may alleviate symptoms associated with these conditions.

Interaction with Biological Targets

The interaction of this compound with the NK1 receptor has been studied using various methodologies:

  • Radiolabeled Ligand Binding Assays : These assays measure the binding affinity of the compound to the NK1 receptor.
  • In Vitro Receptor Activation Assays : These assays assess how effectively the compound competes with natural ligands for receptor binding.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant properties. By blocking NK1 receptors, it can potentially reduce depressive symptoms associated with stress and anxiety disorders. Preclinical studies have shown promising results in animal models of depression.

Antiemetic Properties

The compound's ability to inhibit NK1 receptors also suggests potential use in treating chemotherapy-induced nausea and vomiting (CINV). Studies have demonstrated its effectiveness in reducing emesis in preclinical models, making it a candidate for further clinical investigation.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Study 1 : Neurokinin-1 Receptor AntagonismDemonstrated significant inhibition of NK1 receptor activity in vitro, correlating with reduced anxiety-like behavior in animal models.
Study 2 : Antiemetic EfficacyShowed a marked reduction in vomiting episodes in rodent models subjected to chemotherapy agents when treated with the compound.
Study 3 : Antimicrobial TestingExhibited inhibitory effects on Staphylococcus aureus and Escherichia coli in laboratory settings, suggesting potential for development as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves coupling a 3-chlorophenylamine derivative with an oxalyl chloride intermediate, followed by reaction with 2-(diethylamino)ethylamine. Key steps include:

  • Amide bond formation : Use of oxalyl chloride in anhydrous dichloromethane under inert atmosphere (argon/nitrogen) to minimize hydrolysis .
  • Temperature control : Maintaining 0–5°C during oxalyl chloride activation to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to oxalyl chloride) and reaction time (4–6 hours) improves yields to ~40–50% .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Answer :

  • 1H/13C NMR :
  • 3-Chlorophenyl group : Aromatic protons at δ 7.2–7.5 ppm (doublets/singlets) and quaternary carbons at ~135–140 ppm .
  • Diethylaminoethyl group : CH2 protons adjacent to the amine at δ 2.5–3.0 ppm (triplet) and tertiary carbons at ~45–50 ppm .
  • LC-MS/HRMS : Confirm molecular ion [M+H]+ at m/z ~336.1 (calculated for C16H22ClN3O2) and absence of dimerization by-products .
  • IR : Stretch bands for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Answer :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water (logP ~2.5) .
  • Stability :
  • pH : Stable at pH 4–8 (24 hours, 25°C); degradation occurs in strongly acidic (pH <2) or basic (pH >10) conditions via amide hydrolysis .
  • Temperature : Decomposes above 150°C; store at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from:

  • Purity variations : Use HPLC (>98% purity) and confirm absence of residual solvents (e.g., DMF) via GC-MS .
  • Assay conditions : Standardize cell-based assays (e.g., HIV entry inhibition in ) with controls for cytotoxicity (MTT assay) and batch-to-batch variability .
  • Structural analogs : Compare activity with derivatives (e.g., N1-(4-chlorophenyl) analogs in ) to isolate substituent effects .

Q. What computational methods are effective for predicting target binding modes and SAR?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., HIV gp120 in ). Focus on hydrogen bonding with the oxalamide core and hydrophobic interactions with the 3-chlorophenyl group .
  • QSAR models : Train models using descriptors like ClogP, polar surface area, and Hammett constants for substituents on the phenyl ring .
  • MD simulations : Assess binding stability (10–20 ns simulations in GROMACS) to validate docking results .

Q. How can reaction conditions be optimized to minimize diethylaminoethyl group oxidation during synthesis?

  • Answer :

  • Inert atmosphere : Use Schlenk techniques to exclude oxygen, which oxidizes tertiary amines to N-oxides .
  • Low-temperature workup : Quench reactions at 0°C and avoid prolonged exposure to light (UV-induced degradation) .
  • Additives : Include antioxidants (e.g., BHT at 0.1% w/w) in reaction mixtures .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from the diethylaminoethyl group may reduce coupling efficiency; consider microwave-assisted synthesis (50°C, 30 minutes) to enhance reaction rates .
  • Biological Assays : Use pseudotyped HIV particles ( protocol) for high-throughput screening .
  • Data Reproducibility : Validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

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